molecular formula C21H23ClN2O5S B11345540 Methyl 3-({[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}amino)-4-chlorobenzoate

Methyl 3-({[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}amino)-4-chlorobenzoate

Cat. No.: B11345540
M. Wt: 450.9 g/mol
InChI Key: YOQSSKWMUKBGTI-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-(1-phenylmethanesulfonylpiperidine-4-amido)benzoate is a complex organic compound that features a benzoate ester functional group, a chlorinated aromatic ring, and a piperidine moiety substituted with a phenylmethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-3-(1-phenylmethanesulfonylpiperidine-4-amido)benzoate typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is first synthesized and functionalized with a phenylmethanesulfonyl group. This step often involves the reaction of piperidine with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine.

    Amidation Reaction: The functionalized piperidine is then reacted with 4-chloro-3-nitrobenzoic acid to form the corresponding amide. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Reduction of the Nitro Group: The nitro group on the aromatic ring is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the phenylmethanesulfonyl group.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring or the sulfonyl group.

    Reduction: Amino derivatives if the nitro group is reduced.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 4-chloro-3-(1-phenylmethanesulfonylpiperidine-4-amido)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological pathways.

    Organic Synthesis:

    Biological Studies: It may be used in studies investigating the interaction of sulfonyl-containing compounds with biological targets.

    Industrial Applications: The compound can be employed in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-(1-phenylmethanesulfonylpiperidine-4-amido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethanesulfonyl group can act as a pharmacophore, interacting with active sites of enzymes or binding pockets of receptors. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chlorobenzoate: A simpler ester with similar aromatic and ester functionalities but lacking the piperidine and sulfonyl groups.

    4-chloro-3-methylphenol: An aromatic compound with a chlorinated ring and a hydroxyl group, used in various chemical syntheses.

    Phenylmethanesulfonyl chloride: A reagent used in the synthesis of sulfonyl-containing compounds.

Uniqueness

Methyl 4-chloro-3-(1-phenylmethanesulfonylpiperidine-4-amido)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the piperidine ring and the phenylmethanesulfonyl group distinguishes it from simpler analogs and enhances its utility in complex synthetic and medicinal applications.

Properties

Molecular Formula

C21H23ClN2O5S

Molecular Weight

450.9 g/mol

IUPAC Name

methyl 3-[(1-benzylsulfonylpiperidine-4-carbonyl)amino]-4-chlorobenzoate

InChI

InChI=1S/C21H23ClN2O5S/c1-29-21(26)17-7-8-18(22)19(13-17)23-20(25)16-9-11-24(12-10-16)30(27,28)14-15-5-3-2-4-6-15/h2-8,13,16H,9-12,14H2,1H3,(H,23,25)

InChI Key

YOQSSKWMUKBGTI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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